Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring, forming a unique tetrahydropyrimido[1,2-a]benzimidazole structure. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and water, with the reaction being carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimido[1,2-a]benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, oxo derivatives, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one: This compound shares a similar core structure but differs in the substituents attached to the benzimidazole ring.
Benzimidazo[1,2-a]pyrimidinone derivatives: These compounds have a similar fused ring system but may have different functional groups and biological activities.
Uniqueness
Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the butyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
butyl 4-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-2-3-12-30-21(29)14-8-10-15(11-9-14)23-20(28)18-13-19(27)25-22-24-16-6-4-5-7-17(16)26(18)22/h4-11,18H,2-3,12-13H2,1H3,(H,23,28)(H,24,25,27) |
InChI Key |
YWHCSGJIBVAAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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